molecular formula C14H11N7O3 B2750288 2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL CAS No. 380386-51-6

2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL

Cat. No.: B2750288
CAS No.: 380386-51-6
M. Wt: 325.288
InChI Key: PVEQEXQVGHTRFR-LZYBPNLTSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, imidazole, and pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro and aldehyde derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole and pyridazine derivatives.

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in biological systems.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions in cells.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazine: Another precursor in the synthesis.

    5-Hydroxy-2-nitrobenzaldehyde: A structurally similar compound with different substitution patterns.

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(E)-[(6-imidazol-1-ylpyridazin-3-yl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O3/c22-12-2-1-11(21(23)24)7-10(12)8-16-17-13-3-4-14(19-18-13)20-6-5-15-9-20/h1-9,22H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEQEXQVGHTRFR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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